molecular formula C9H10N4 B6285345 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1864363-69-8

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No. B6285345
CAS RN: 1864363-69-8
M. Wt: 174.2
InChI Key:
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Description

“3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to an aniline group, which is a phenyl group attached to an amino group . This compound is part of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of “3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring has high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .


Chemical Reactions Analysis

The chemical reactions involving “3-(1-methyl-1H-1H-1,2,3-triazol-4-yl)aniline” include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with various organic compounds .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in drug discovery . They have been incorporated into drugs such as Rufinamide , an anticonvulsant, and Tazobactam , a β-lactam antibiotic . The triazole ring can improve the pharmacokinetic properties of pharmaceuticals, leading to the development of new medications with enhanced efficacy and safety profiles.

Organic Synthesis

In organic chemistry, 1,2,3-triazoles serve as versatile intermediates. They participate in various reactions, including cycloadditions and substitutions, which are fundamental in constructing complex organic molecules . The triazole ring can act as a directing group or a stable linker in multi-step synthesis processes.

Polymer Chemistry

The triazole unit is utilized in polymer chemistry due to its ability to enhance the thermal and chemical stability of polymers . It can be incorporated into the backbone or side chains of polymers, resulting in materials with specific mechanical properties suitable for industrial applications.

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and their strong dipole moment, triazoles are key components in the design of supramolecular structures . They can form host-guest complexes and are used in the construction of molecular machines and sensors.

Bioconjugation

Triazoles are often used in bioconjugation techniques to attach various functional groups to biomolecules . This is crucial in the development of targeted drug delivery systems, diagnostic tools, and imaging agents.

Chemical Biology

In chemical biology, triazoles are employed to modify enzymes and peptides, which can lead to the discovery of new biological pathways or therapeutic targets . They are also used in the creation of small molecule probes for studying biological systems.

Fluorescent Imaging

The triazole ring system can be part of fluorescent probes used in imaging techniques . These probes can bind selectively to certain cells or tissues, allowing for the visualization of biological processes in real-time.

Materials Science

Lastly, in materials science, triazoles contribute to the development of new materials with desirable properties such as increased durability or conductivity . They can be part of the composition of electronic devices, coatings, and other advanced materials.

Mechanism of Action

Target of Action

For instance, some triazole derivatives have been reported to bind to the active site of enzymes .

Mode of Action

The nitrogen atoms (n1 and n2) of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.

Future Directions

The future directions for “3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . More research could be conducted to improve their synthesis methods and to explore their potential as inhibitors against other enzymes .

properties

IUPAC Name

3-(1-methyltriazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWYSLAMGOKXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

CAS RN

1864363-69-8
Record name 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
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